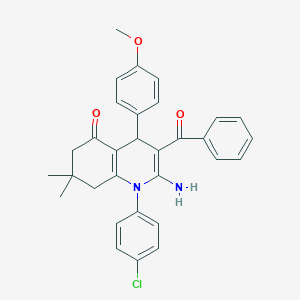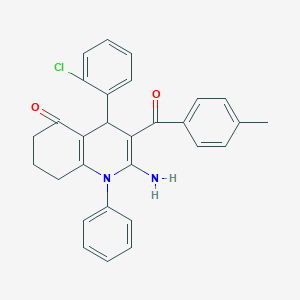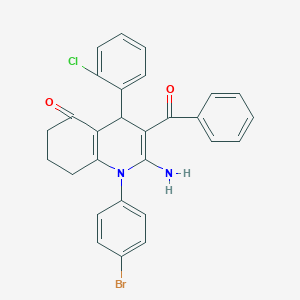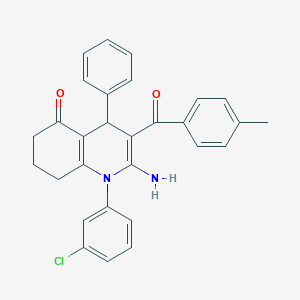![molecular formula C28H17F3N2OS B304424 [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone](/img/structure/B304424.png)
[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone, also known as FP-2, is a novel compound with potential applications in scientific research. It is a small molecule inhibitor that selectively targets protein-protein interactions, which are essential for many biological processes. FP-2 has been shown to have a wide range of applications, including cancer therapy, drug discovery, and basic research. In
Wirkmechanismus
The mechanism of action of [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone involves the selective inhibition of protein-protein interactions. It binds to the hydrophobic pocket of MDM2, which is essential for the interaction with p53. This binding disrupts the interaction between MDM2 and p53, leading to the activation of p53 and the induction of apoptosis in cancer cells. [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone has also been shown to inhibit the interaction between other proteins, including HDM2, XIAP, and Bcl-2, which are involved in various biological processes.
Biochemical and Physiological Effects
[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone has been shown to have several biochemical and physiological effects. It induces apoptosis in cancer cells by activating the p53 pathway, which is essential for the regulation of cell growth and division. [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. In addition to its anti-cancer effects, [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone has also been shown to have anti-inflammatory effects by inhibiting the NF-κB pathway, which is involved in the regulation of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone has several advantages for lab experiments. It is a small molecule inhibitor that selectively targets protein-protein interactions, making it a powerful tool for studying the role of these interactions in various biological processes. [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone has also been shown to have a high degree of selectivity and potency, making it an effective inhibitor of protein-protein interactions. However, [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone also has some limitations for lab experiments. It is a complex molecule that requires expertise in organic chemistry and access to specialized equipment for synthesis. [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone is also a relatively new compound, and its long-term effects on cells and tissues are not well understood.
Zukünftige Richtungen
There are several future directions for the study of [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone. One potential direction is the development of [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone analogs with improved potency and selectivity. These analogs could be used to study the role of protein-protein interactions in various biological processes and to develop new therapies for cancer and other diseases. Another potential direction is the study of the long-term effects of [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone on cells and tissues. This could help to identify potential side effects of the compound and to develop strategies to mitigate these effects. Finally, the study of the mechanism of action of [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone could lead to the development of new inhibitors that target protein-protein interactions in novel ways.
Synthesemethoden
The synthesis of [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone involves a multi-step process that starts with the reaction of 2-bromo-9H-fluorene with 2-mercapto-3-phenylpyridine. This reaction produces 2-(9H-fluoren-2-ylthio)-3-phenylpyridine, which is then reacted with trifluoromethyl 4-bromobenzoate to produce the intermediate compound. Finally, the intermediate is reacted with ammonia to produce [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone. The synthesis of [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Wissenschaftliche Forschungsanwendungen
[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone has been shown to have a wide range of applications in scientific research. It is a potent inhibitor of the protein-protein interaction between MDM2 and p53, which is essential for the regulation of cell growth and division. This interaction is disrupted in many types of cancer, leading to uncontrolled cell growth and proliferation. [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
In addition to its potential application in cancer therapy, [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone has also been shown to have applications in drug discovery. It can be used to identify new targets for drug development by selectively inhibiting protein-protein interactions that are essential for disease progression. [3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone has also been used in basic research to study the role of protein-protein interactions in various biological processes.
Eigenschaften
Produktname |
[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](9H-fluoren-2-yl)methanone |
|---|---|
Molekularformel |
C28H17F3N2OS |
Molekulargewicht |
486.5 g/mol |
IUPAC-Name |
[3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(9H-fluoren-2-yl)methanone |
InChI |
InChI=1S/C28H17F3N2OS/c29-28(30,31)21-14-22(15-6-2-1-3-7-15)33-27-23(21)24(32)26(35-27)25(34)17-10-11-20-18(13-17)12-16-8-4-5-9-19(16)20/h1-11,13-14H,12,32H2 |
InChI-Schlüssel |
CYMZGCNPPKNRJJ-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)C4=C(C5=C(S4)N=C(C=C5C(F)(F)F)C6=CC=CC=C6)N |
Kanonische SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)C4=C(C5=C(S4)N=C(C=C5C(F)(F)F)C6=CC=CC=C6)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-Amino-6-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile](/img/structure/B304362.png)
![2-Amino-4-isopropyl-6-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-3,5-pyridinedicarbonitrile](/img/structure/B304363.png)